N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Description
This compound, commonly identified as edoxaban, is a direct and selective inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. Its molecular formula is C₂₄H₃₀ClN₇O₄S, with an average mass of 548.059 Da and a monoisotopic mass of 547.176851 Da . The structure features a stereochemically complex cyclohexyl backbone substituted with a dimethylcarbamoyl group, a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety, and a 5-chloropyridin-2-yl group linked via an oxalamide bridge .
Edoxaban demonstrates high oral bioavailability (62%) and a half-life of 10–14 hours, with renal excretion as its primary elimination route . It is approved for treating venous thromboembolism (VTE) and preventing stroke in non-valvular atrial fibrillation (NVAF) . Its synthesis involves multi-step reactions, including protective group strategies and coupling with intermediates like 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride .
Propriétés
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-UKPHBRMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099254 | |
| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4R)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255529-26-0 | |
| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4R)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255529-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4R)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mécanisme D'action
Target of Action
Edoxaban impurity G, also known as N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, primarily targets Factor Xa (FXa) . FXa is a serine endopeptidase that plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
Edoxaban impurity G acts as a direct, selective, and reversible inhibitor of FXa . By inhibiting FXa, it prevents the stepwise amplification of protein factors needed to form blood clots. It can inhibit the free FXa factor, thrombin IIa, and thrombin-induced platelet aggregation without the involvement of antithrombin III.
Biochemical Pathways
The inhibition of FXa by Edoxaban impurity G disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin. This action suppresses thrombin generation and a range of platelet activation parameters, including fragment 1+2, thrombin–antithrombin complex, and β-thromboglobulin.
Pharmacokinetics
Edoxaban impurity G exhibits several pharmacokinetic properties that contribute to its bioavailability and efficacy:
- It quickly reaches peak plasma concentrations within 1.0–2.0 hours of administration.
- It has a half-life of 10–14 hours.
- It has a relatively high oral bioavailability of approximately 62%.
- Its clearance involves both renal and non-renal pathways to almost equal extents.
- Co-administration with strong P-glycoprotein inhibitors requires dose reduction to avoid the risk of over-exposure.
Result of Action
The inhibition of FXa by Edoxaban impurity G results in a reduction in the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant.
Activité Biologique
N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H30ClN7O4S, with a molecular weight of approximately 548.07 g/mol. Its structure includes a chlorinated pyridine moiety, a cyclohexyl group, and a thiazolo-pyridine derivative. The presence of functional groups such as amides and chlorinated pyridine suggests possible interactions with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C24H30ClN7O4S |
| Molecular Weight | 548.07 g/mol |
| IUPAC Name | N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-... |
| CAS Number | 1255529-26-0 |
| Purity | 98% |
Preliminary studies indicate that N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-...) may exhibit significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : Its structural components suggest potential binding to specific receptors that could modulate physiological responses.
Pharmacological Profile
The pharmacological profile of this compound is still under investigation; however, initial findings suggest:
- Antimicrobial Activity : Similar compounds have shown moderate antibacterial properties.
- Anticancer Potential : The unique structure may confer cytotoxic effects against certain cancer cell lines.
Study on Antimicrobial Activity
In a recent study evaluating the antimicrobial properties of related compounds, N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-...) exhibited promising results against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess efficacy.
Results Summary :
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Cytotoxicity Assay
A cytotoxicity assay conducted on various cancer cell lines indicated that the compound could induce apoptosis in specific types of cancer cells. The results highlighted its potential as an anticancer agent.
Cytotoxicity Results :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Edoxaban belongs to the class of direct oral anticoagulants (DOACs), which includes rivaroxaban , apixaban , and dabigatran . Below is a detailed comparison based on structural, pharmacological, and clinical parameters:
Table 1: Comparative Analysis of Edoxaban and Other FXa Inhibitors
Key Differentiators :
Structural Complexity: Edoxaban’s thiazolo-pyridine moiety and stereochemistry (1S,2R,4S configuration) enhance its binding affinity to FXa compared to rivaroxaban’s morpholinone ring or apixaban’s pyrazole group .
Pharmacokinetics : Edoxaban’s lower renal excretion (vs. dabigatran’s 80%) reduces dose-adjustment needs in mild renal impairment .
Formulation : Edoxaban is available as tablets and oral suspensions, while apixaban lacks a suspension form .
Synthetic Routes: Edoxaban’s synthesis emphasizes crystalline stability (e.g., p-toluenesulfonate monohydrate forms) to improve solubility and shelf-life , unlike rivaroxaban’s amorphous formulations.
Research Findings :
- In preclinical models, edoxaban showed rapid onset of action (1–2 hours post-dose) and prolonged inhibition of thrombin generation .
- Clinical trials highlighted its non-inferiority to warfarin in stroke prevention with lower major bleeding rates .
- Unlike apixaban, edoxaban requires dose reduction with strong P-gp inhibitors (e.g., cyclosporine) due to transporter-mediated interactions .
Méthodes De Préparation
Synthesis of 5-Methyl-4,5,6,7-Tetrahydrothiazolo[5,4-c]Pyridine-2-Carboxylic Acid
This intermediate is prepared via cyclization of 4-aminopiperidine derivatives with carbon disulfide, followed by oxidation and hydrolysis. The hydrochloride salt is isolated with a purity of >98% using recrystallization from ethanol/water mixtures.
Stepwise Synthetic Route
The target compound is synthesized through three principal stages:
Formation of the Cyclohexyl-Thiazolopyridine Core
A solution of (1S,2R,4R)-4-(dimethylcarbamoyl)-2-aminocyclohexanol (1.0 eq) in dichloromethane is treated with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (1.05 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) at 0–5°C. Triethylamine (2.5 eq) is added to maintain a pH of 8–9. The reaction proceeds for 12 hours at 25°C, yielding the coupled intermediate with 85–90% conversion.
Oxalamide Coupling with 5-Chloropyridin-2-Amine
The cyclohexyl-thiazolopyridine intermediate (1.0 eq) is reacted with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (1.2 eq) in N,N-dimethylacetamide (DMAc) at 50–60°C for 7 hours. Triethylamine (3.0 eq) facilitates deprotonation, achieving >95% conversion. The crude product is extracted with ethyl acetate and washed with brine to remove unreacted reagents.
Final Deprotection and Purification
The ethyl ester group is hydrolyzed using 6 M HCl in methanol at 0–5°C, followed by neutralization with aqueous sodium bicarbonate. The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) and recrystallized from ethanol/water to afford the final compound with ≥99% purity.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
EDC/HOBt System : Reduces racemization during amide coupling compared to DCC.
-
Molar Ratios : A 10% excess of 5-methyl-thiazolopyridine carboxylic acid ensures complete conversion of the cyclohexyl amine.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Adaptations
Batch Process Optimization
Continuous-Flow Synthesis
Pilot-scale studies demonstrate a 40% reduction in reaction time by using microreactors for the EDC-mediated coupling step, achieving 89% conversion at 40°C.
Challenges and Troubleshooting
Low Yields in Final Coupling Step
Q & A
Q. Critical Variables :
- Base Selection : Strong bases (e.g., DBU) improve coupling efficiency but may require inert atmospheres.
- Temperature : Reactions are typically conducted at 20–25°C to avoid side products.
- Stereochemical Control : The (1S,2R,4R) configuration is achieved via chiral starting materials and controlled reaction kinetics .
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Base (DBU), 25°C, anhydrous DMF | Coupling to form intermediate X |
| 2 | HCl/EtOAc | Deprotection |
| 3 | Base (Na₂CO₃), THF, 0°C | Final amide bond formation |
Basic: Which analytical techniques are recommended for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., dimethylcarbamoyl at δ 2.8–3.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 720.26) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .
Methodological Note : Use deuterated solvents (DMSO-d₆ or CDCl₃) for NMR, and cross-validate with IR spectroscopy for carbonyl groups (~1650 cm⁻¹) .
Basic: What is the compound’s primary pharmacological target, and how is activity measured?
Answer:
The compound is a direct Factor Xa (FXa) inhibitor , structurally analogous to edoxaban . Its activity is assessed via:
- In Vitro Assays : Chromogenic substrate assays (e.g., using S-2222) to measure FXa inhibition (IC₅₀ typically < 10 nM) .
- Prothrombin Time (PT) : Correlates with anticoagulant efficacy in plasma samples .
Key Mechanism : Binds to FXa’s active site, reducing thrombin generation by >80% at therapeutic concentrations .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
Contradictions may arise from assay variability (e.g., plasma vs. purified FXa). Mitigation strategies include:
Standardized Assay Conditions : Use pooled human plasma to mimic physiological conditions .
Confirmatory Techniques : Cross-validate with surface plasmon resonance (SPR) to measure binding kinetics (KD) .
Statistical Analysis : Apply Bland-Altman plots to assess inter-assay variability .
Case Study : Discrepancies in IC₅₀ values (purified FXa vs. plasma) were resolved by accounting for protein binding .
Advanced: How can computational modeling optimize the compound’s binding affinity?
Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability to FXa’s S1 and S4 pockets .
- Docking Studies : Use AutoDock Vina to screen derivatives for improved hydrogen bonding (e.g., pyridin-2-yl interactions) .
- Free Energy Perturbation (FEP) : Quantifies ΔG changes for substituent modifications (e.g., chloro vs. bromo analogs) .
Example : Simulations revealed that the 5-chloropyridin-2-yl group enhances hydrophobic interactions with Tyr228 of FXa .
Advanced: What experimental designs assess metabolic stability in preclinical models?
Answer:
- In Vitro Models :
- In Vivo Models :
Q. Table 2: Key PK Parameters
| Parameter | Value | Method |
|---|---|---|
| t½ | 10–14 h | LC-MS/MS |
| Renal Excretion | 50% | Radiolabeled tracer |
| Cmax | 1–2 h | Human plasma sampling |
Advanced: How to address enantiomeric impurities during synthesis?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA-3 to resolve (1S,2R,4R) from (1R,2S,4S) impurities (retention time difference > 2 min) .
- Crystallization : Optimize solvent polarity (e.g., hexane/EtOAc) to favor the desired enantiomer .
- Quality Control : Enforce USP guidelines for enantiomeric excess (>98%) via circular dichroism (CD) spectroscopy .
Advanced: What stability-indicating methods validate compound purity under stress conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), light (1.2 million lux·h), and hydrolysis (0.1M HCl/NaOH).
- HPLC Method :
Validation Parameters : Linearity (R² > 0.999), precision (%RSD < 2%), LOD/LOQ (0.1 µg/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
